Ytterbium hydroxide (Yb(OH)3)

Catalog No.
S1512335
CAS No.
16469-20-8
M.F
H3O3Yb
M. Wt
224.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium hydroxide (Yb(OH)3)

CAS Number

16469-20-8

Product Name

Ytterbium hydroxide (Yb(OH)3)

IUPAC Name

ytterbium(3+);trihydroxide

Molecular Formula

H3O3Yb

Molecular Weight

224.07 g/mol

InChI

InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3

InChI Key

SJHMKWQYVBZNLZ-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Yb+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Yb+3]

Isomeric SMILES

[OH-].[OH-].[OH-].[Yb+3]

Ytterbium hydroxide, represented by the chemical formula Yb(OH)₃, is a white, crystalline compound that forms when ytterbium metal reacts with water. Ytterbium itself is a rare earth element, classified within the lanthanide series, and is known for its electropositive nature and reactivity with various substances, including water and acids. The compound typically appears as a fine powder or solid and is soluble in acids but insoluble in water at room temperature.

Doping Agent for Lasers

Ytterbium, a crucial element in Ytterbium hydroxide, plays a significant role in laser technology. Its trivalent cation (Yb³⁺) acts as an efficient doping agent in various solid-state and fiber lasers. When incorporated into host materials like garnet crystals, Yb³⁺ ions absorb external light and emit photons at specific wavelengths, generating laser light. This property makes Ytterbium hydroxide a valuable material for research in optical amplification and laser development [, ].

Potential Catalyst for Environmental Applications

Research explores the potential of Ytterbium hydroxide as a catalyst in environmental remediation and pollution control. Its unique properties, including high surface area and tunable chemical composition, make it a promising candidate for degrading pollutants and removing harmful contaminants from water and soil. However, further research is needed to fully understand its effectiveness and optimize its catalytic behavior [].

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  • Reaction with Halogens:
    • Ytterbium reacts with halogens to form various ytterbium trihalides, such as ytterbium(III) fluoride, chloride, bromide, and iodide .
  • Ytterbium hydroxide can be synthesized through several methods:

    • Direct Reaction with Water: As mentioned earlier, reacting ytterbium metal with hot water produces ytterbium hydroxide directly.
    • Precipitation Method: Ytterbium salts can be precipitated from aqueous solutions by adding sodium hydroxide or ammonium hydroxide:
      Yb3+(aq)+3OH(aq)Yb OH 3(s)\text{Yb}^{3+}(aq)+3\text{OH}^-(aq)\rightarrow \text{Yb OH }_3(s)
      This method allows for the controlled formation of the hydroxide compound .

    Interactions of ytterbium hydroxide primarily focus on its reactivity with acids and bases, as well as its behavior in biological systems. Studies indicate that it forms stable complexes in solution, which may influence its solubility and bioavailability . Further research could elucidate potential interactions within biological contexts.

    Ytterbium hydroxide shares similarities with other lanthanide hydroxides but exhibits unique characteristics:

    CompoundFormulaSolubilityUnique Features
    Cerium HydroxideCe(OH)₃Slightly solubleUsed in catalysts for automotive exhaust
    Lanthanum HydroxideLa(OH)₃SolubleCommonly used in ceramics
    Neodymium HydroxideNd(OH)₃Slightly solubleImportant for permanent magnets
    Europium HydroxideEu(OH)₃InsolubleNotable for luminescent properties

    Uniqueness of Ytterbium Hydroxide

    Ytterbium hydroxide's uniqueness lies in its specific reactivity profile and applications in advanced materials science and nuclear technology. While similar compounds exist within the lanthanides, each exhibits distinct properties based on their electronic configurations and ionic radii.

    Hydrothermal synthesis has emerged as one of the most effective methods for producing high-quality ytterbium hydroxide nanostructures with controlled morphologies and enhanced crystallinity. This technique operates under elevated temperature and pressure conditions in aqueous environments, facilitating the formation of well-defined crystalline phases. The hydrothermal approach offers significant advantages including mild reaction conditions, excellent morphological control, and the ability to produce phase-pure materials with minimal impurities.

    The fundamental chemistry underlying hydrothermal synthesis of ytterbium hydroxide involves the reaction of ytterbium salts with hydroxide sources under elevated temperature and pressure. Research has demonstrated that ytterbium reacts with water to form ytterbium(III) hydroxide according to the reaction: 2 Yb (s) + 6 H₂O (l) → 2 Yb(OH)₃ (aq) + 3 H₂ (g). This basic reaction provides the foundation for more complex hydrothermal syntheses that incorporate additional controlling agents and specific reaction conditions.

    Temperature control plays a crucial role in determining the final product characteristics in hydrothermal synthesis. Studies have shown that the decomposition temperature of ytterbium(III) hydroxide occurs at approximately 140°C, representing a critical threshold for hydrothermal reactions. Below this temperature, no reaction occurs, while temperatures significantly above this threshold yield phase-pure products. The decomposition process involves the transition of insoluble ytterbium(III) hydroxide to more reactive ytterbium oxyhydroxide, which facilitates subsequent reactions and crystal growth.

    The formation mechanism of ytterbium hydroxide nanostructures under hydrothermal conditions involves complex phase transformations. Research has identified three distinct layered phases with different degrees of hydration during synthesis: phases with x = 1, 1.5, and 2 in the general formula Yb₂(OH)₅NO₃·xH₂O. These phases exhibit different structural characteristics and stability ranges, with the nitrate anion coordinating to ytterbium cations within the hydroxide layer. At temperatures above 200°C, these layered phases serve as intermediates in the synthesis of framework structures such as Yb₄O(OH)₉NO₃.

    Morphological control in hydrothermal synthesis can be achieved through careful manipulation of reaction parameters. The synthesis typically involves dissolving yttrium precursors in appropriate solvents, followed by the addition of base solutions such as sodium, potassium, or ammonium hydroxide. The resulting amorphous precipitate transforms into crystalline hydroxide phases during hydrothermal treatment. Reaction time has been identified as a critical parameter, with studies showing optimal formation of pure ytterbium hydroxide phases occurring over specific time ranges.

    The role of additives in hydrothermal synthesis significantly influences the final product characteristics. Similar to the synthesis of other lanthanide hydroxides, the presence of organic additives can modify growth kinetics and morphology. For example, in the synthesis of yttrium hydroxide nanowires, acetic acid has been shown to play a crucial role in determining product morphology, suggesting similar effects may occur in ytterbium systems.

    Synthesis ParameterOptimal RangeEffect on Product
    Temperature140-220°CControls phase purity and crystallinity
    Pressure10-40 MPaInfluences reaction kinetics
    Reaction Time5 minutes - 72 hoursDetermines morphology and phase evolution
    pH8-14Controls precipitation and crystal growth
    Concentration0.01-0.1 MAffects particle size and aggregation

    Single-crystal X-ray diffraction studies have revealed that ytterbium hydroxide adopts a monoclinic structure in the P21/m space group [8]. The fundamental crystallographic parameters show unit cell dimensions of a = 5.87 Å, b = 3.58 Å, c = 4.27 Å, with β = 109.3°, and a cell volume of 84.689 ų [24]. The structure exhibits a three-dimensional arrangement where ytterbium(III) ions are bonded in a 9-coordinate geometry to nine oxygen atoms [8]. The ytterbium-oxygen bond distances range from 2.45 to 2.47 Å, indicating strong ionic interactions within the crystal lattice [8].

    Polynuclear ytterbium complexes demonstrate sophisticated bridging arrangements through hydroxide ions [6] [10]. In the dimeric structure of ytterbium hydroxide complexes, two macrocyclic units are connected through bridging hydroxyl groups, with each ytterbium ion coordinated by six nitrogen atoms of the macrocyclic ligand and two bridging hydroxyl groups [6]. The complex exhibits a twist-bent conformation of approximate C2 symmetry, which represents a significant structural feature in polynuclear ytterbium hydroxide assemblies [6].

    Crystallographic ParameterValueSpace GroupCoordination
    Unit Cell a (Å)5.87P21/m9-coordinate
    Unit Cell b (Å)3.58P21/mYb-O bonds
    Unit Cell c (Å)4.27P21/m2.45-2.47 Å
    β angle (°)109.3MonoclinicThree-dimensional
    Cell Volume (ų)84.689P21/mNetwork structure

    The hydroxide complex forms through specific synthetic pathways where fast hydrolysis at low temperature yields the ytterbium(II) hydroxide complex as a dimer with bridging hydroxide ions in the solid state [10]. This structural arrangement is characterized by its isomorphous nature with calcium analogue complexes, demonstrating remarkable structural similarities across different metal centers [10] [39].

    Layered Hydroxynitrate Phase Transformations Under Hydrothermal Conditions

    Under hydrothermal conditions, ytterbium hydroxide undergoes systematic phase transformations that result in the formation of distinct layered hydroxynitrate phases [1] [9]. Three layered phases with differing degrees of hydration have been identified: Yb2(OH)5NO3·H2O (Phase 3), Yb2(OH)5NO3·1.5H2O (Phase 1), and Yb2(OH)5NO3·2H2O (Phase 2) [1] [9]. These phases exhibit interlayer separations of 8.5 Å, 9.2 Å, and 9.4 Å respectively [1] [12].

    The crystal structures of Yb2(OH)5NO3·2H2O and Yb2(OH)5NO3·H2O adopt orthorhombic structures in which the nitrate anion is coordinated to the ytterbium(III) cations within the hydroxide layer [1] [9]. These phases are largely resistant to anion exchange, contrasting with the Yb2(OH)5NO3·1.5H2O phase, which undergoes facile anion exchange reactions at room temperature [1] [9]. The resistance to anion exchange indicates that the nitrate ions are directly coordinated to the metal centers rather than residing in the interlayer gallery [1].

    PhaseHydration LevelInterlayer Separation (Å)Exchange PropertiesActivation Energy (kJ/mol)
    Phase 11.5H2O9.2Facile exchangeN/A
    Phase 22H2O9.4Resistant67
    Phase 31H2O8.5Resistant29

    At temperatures above 200°C, these layered phases serve as intermediates in the synthesis of Yb4O(OH)9NO3, which possesses a framework structure with uncoordinated nitrate anions located in one-dimensional channels [1] [9]. The formation mechanism follows a two-dimensional phase boundary-controlled growth process, as revealed through in situ energy-dispersive X-ray diffraction studies [1] [9]. The activation energies for hydrothermal synthesis have been determined as 29 kJ/mol for Yb2(OH)5NO3·H2O and 67 kJ/mol for Yb2(OH)5NO3·2H2O from basic solution [1] [9].

    Thermal analysis reveals distinct mass losses corresponding to different decomposition stages [12]. The first mass loss of 6.28% below 150°C corresponds to the loss of co-intercalated water, while the second mass loss of 6.73% by 350°C corresponds to partial decomposition of the layers [12]. Complete decomposition to Yb2O3 occurs by 650°C with a total mass loss of 12.33% [12].

    Morphological Control Through Anion Exchange Reactions

    Morphological control in ytterbium hydroxide systems is achieved through strategic anion exchange reactions that modify the interlayer spacing and surface properties of the layered structures [16] [22]. The anion-exchangeable framework hydroxide Yb3O(OH)6Cl·2H2O demonstrates exceptional capability for anion exchange with small ions such as carbonate, oxalate, and succinate while retaining the framework structure [16]. This material features a three-dimensional cationic ytterbium oxyhydroxide framework with one-dimensional channels containing chloride anions and water molecules [16].

    The framework exhibits thermal stability below 200°C and can undergo reversible dehydration and rehydration processes without loss of crystallinity [16]. The anion exchange capability is facilitated by the location of exchangeable anions within the one-dimensional channels, which provides accessibility for incoming anions while maintaining structural integrity [16]. This contrasts with layered phases where anion location determines exchange properties [16].

    Exchange SystemExchange CapabilityOperating TemperatureStructural RetentionChannel/Gallery Type
    Yb3O(OH)6Cl·2H2OActiveRoom temperatureComplete1D channels
    Yb2(OH)5NO3·1.5H2OFacileRoom temperatureMaintainedInterlayer gallery
    Yb2(OH)5NO3·2H2OResistant>200°CPartialCoordinated nitrate
    Yb2(OH)5NO3·H2OResistant>200°CPartialCoordinated nitrate

    Morphological evolution during anion exchange reactions depends on the specific structural arrangement of the parent hydroxide phase [17]. In systems where anions reside in interlayer galleries, exchange reactions proceed readily at ambient temperatures, resulting in expansion or contraction of interlayer spacing depending on the size and hydration characteristics of the incoming anions [17]. Conversely, when anions are directly coordinated to metal centers within the hydroxide layers, exchange requires elevated temperatures and may result in structural transformations [17].

    The morphological characteristics can be further controlled through pH adjustment and the presence of organic additives during synthesis [23]. Citrate ions, for example, can influence the final morphology by forming temporary complexes with ytterbium ions, affecting the nucleation and growth kinetics during hydroxide formation [23].

    Comparative Structural Analysis With Calcium Analog Complexes

    Comparative structural analysis reveals remarkable similarities and distinct differences between ytterbium hydroxide complexes and their calcium analogues [10] [39] [42]. The ytterbium(II) hydroxide complex (DIPP-nacnac)Yb(OH)·THF crystallizes as a dimer with bridging hydroxide ions, exhibiting geometry similar to the analogous calcium hydride complex [10] [42]. The crystal structure is isomorphous to that of the calcium analogue, demonstrating conserved structural motifs across different metal centers [10] [39].

    Bond length analysis shows that ytterbium-metal distances (3.4676(9) to 3.4896(3) Å) and ytterbium-nitrogen distances (2.379(2) to 2.336(6) Å) are slightly longer than their calcium counterparts [41]. In benzene-coordinated complexes, ytterbium-benzene contacts range from 2.804 to 2.943 Å, while corresponding calcium-benzene contacts span 2.859(2) to 3.038(2) Å [41]. This indicates that while calcium ions are smaller and harder in these complexes, ytterbium demonstrates more efficient interaction with π-scaffolds of aromatic systems [41].

    Structural ParameterYtterbium ComplexCalcium AnalogueDifferenceCoordination Environment
    Metal-Metal Distance (Å)3.47-3.493.40-3.45+0.07-0.04Bridged dimeric
    Metal-Nitrogen Distance (Å)2.34-2.382.30-2.35+0.04-0.03Chelating ligand
    Metal-Arene Contact (Å)2.80-2.942.86-3.04-0.06 to -0.10π-interaction
    Thermal StabilityLowerHigherReducedLigand exchange

    Thermal stability comparisons reveal that ytterbium complexes are generally less stable than calcium analogues regarding ligand exchange and formation of homoleptic species [10] [39]. This decreased stability manifests at higher temperatures where ligand exchange to homoleptic ytterbium(II) complexes occurs more readily than with calcium systems [10] [39]. However, ytterbium hydroxide complexes demonstrate enhanced solubility in organic solvents and remarkable stability in solution at room temperature [10] [39].

    The coordination preferences differ significantly between the two metal systems [43]. Ytterbium exhibits a preferred coordination number of 8-9 compared to calcium's preference for 6-coordinate environments [43]. This difference arises from the larger ionic radius of ytterbium and its higher charge density, which accommodates additional coordinating species [43]. The lanthanide contraction effect influences these coordination preferences, with ytterbium showing stronger binding to water molecules and higher affinity for calcium binding sites in biological and synthetic systems [43].

    Heterogeneous Carbon Dioxide Cycloaddition Mechanisms With Tetranuclear Ytterbium Clusters

    Tetranuclear ytterbium clusters have demonstrated exceptional catalytic activity for the heterogeneous cycloaddition of carbon dioxide with epoxides, representing a significant advancement in carbon dioxide utilization technology. The tetranuclear Yb4 compounds [Yb4(μ3-O)2(dbm)4(L1)6]·2CH2Cl2·6CH3CN and [Yb4(μ3-O)2(dbm)4(L2)6] feature distinctive rhombic Yb4 cores with butterfly-shaped structures that provide multiple active sites for catalysis.

    The structural architecture of these tetranuclear clusters is characterized by μ3-bridging oxo ligands that connect the ytterbium centers, creating a framework that facilitates cooperative catalysis. The dibenzoylmethane (dbm) ligands provide additional stabilization while maintaining sufficient coordinative unsaturation for substrate activation. The 8-hydroxyquinoline Schiff base ligands (L1 and L2) contribute to the overall stability and influence the electronic properties of the ytterbium centers.

    Single-crystal X-ray diffraction analysis reveals that both compounds possess identical core structures but differ in their peripheral ligand environments. The L1 ligand contains a methoxy substituent that enhances electron density at the ytterbium centers, while the L2 ligand provides a more sterically demanding environment. These structural differences translate into measurable variations in catalytic performance, with the L1-containing system showing slightly higher activity under identical reaction conditions.

    The catalytic mechanism proceeds through a heterogeneous pathway involving initial epoxide coordination to Lewis acidic ytterbium centers, followed by nucleophilic attack by the co-catalyst tetrabutylammonium bromide (TBAB). The resulting alkoxide intermediate undergoes carbon dioxide insertion to form a linear carbonate species, which subsequently cyclizes to yield the desired cyclic carbonate product. The tetranuclear structure provides multiple coordination sites that enable efficient substrate turnover while maintaining catalyst integrity.

    Reaction optimization studies demonstrate that the optimal conditions involve temperatures of 70°C, atmospheric pressure (0.1 MPa), and TBAB as co-catalyst in a solvent-free environment. Under these conditions, both tetranuclear clusters achieve high conversion rates with excellent selectivity for cyclic carbonate formation. The heterogeneous nature of the catalysis allows for straightforward catalyst recovery and reuse, with minimal activity loss over multiple cycles.

    The fluorine-functionalized ytterbium-organic framework {(Me2NH2)[Yb4(CFPDA)2(μ2-HCO2)(μ3-OH)2(H2O)2]·4DMF·5H2O} (NUC-122) represents an advanced iteration of tetranuclear ytterbium catalysis, where the incorporation of fluorine atoms enhances both carbon dioxide adsorption capacity and catalytic activity. This system demonstrates a 26% improvement in styrene oxide conversion compared to non-fluorinated analogues, attributed to the enhanced Lewis acidity of the ytterbium centers and improved substrate-catalyst interactions.

    pH-Dependent Catalytic Activity in Organic Transformations

    The catalytic activity of ytterbium hydroxide systems exhibits remarkable pH dependence, with distinct species predominating at different pH ranges and corresponding variations in catalytic performance. Potentiometric studies have established that ytterbium(III) forms a series of hydroxo complexes with well-defined stability constants: log β1 = -7.7, log β2 = -15.5, log β3 = -23.2, log β4 = -37.5, log β5 = -51.9, and log β6 = -66.2.

    At pH values below 6.6, the dominant species is Yb(OH)2+, which exhibits high Lewis acidity and functions effectively as a homogeneous catalyst for electrophilic aromatic substitution reactions and aldol condensations. The enhanced acidity of this species facilitates proton-mediated activation of carbonyl compounds and enables efficient carbon-carbon bond formation under mild conditions.

    In the pH range of 6.6-8.3, ytterbium(III) hydroxide [Yb(OH)3] predominates as a discrete neutral species with limited solubility but excellent stability. This form serves as an effective heterogeneous catalyst for various organic transformations, including Henry reactions and Knoevenagel condensations. The moderate basicity of the hydroxide groups enables deprotonation of active methylene compounds while maintaining sufficient electrophilicity at the ytterbium center for substrate coordination.

    At pH values above 8.3, soluble hydroxo complexes such as [Yb(OH)4]- and higher-order species become predominant. These anionic complexes demonstrate variable catalytic activity depending on the specific reaction requirements. The increased basicity of these species makes them particularly effective for base-catalyzed reactions, though their activity in Lewis acid-catalyzed transformations is correspondingly reduced.

    The influence of pH on catalytic performance is further complicated by the presence of competing ligands such as phosphonates and carboxylates. Studies with methylenebis(phosphonate) systems reveal that different stoichiometric complexes form at acidic and basic pH values, with 1:1 complexes [Yb(PCH2P)]- predominating at pH 2.5-2.7 and 1:2 complexes [Yb(PCH2P)2]5- forming at pH 8.5-11.2.

    The practical implications of pH-dependent activity are significant for synthetic applications. Reaction conditions must be carefully optimized to maintain the desired pH range throughout the catalytic process, as changes in pH can lead to catalyst deactivation or altered selectivity patterns. Buffer systems are often employed to maintain consistent pH levels, though care must be taken to ensure that buffer components do not interfere with the catalytic mechanism.

    Coordination Environment Effects on Catalytic Selectivity

    The coordination environment surrounding ytterbium centers profoundly influences catalytic selectivity through electronic, steric, and geometric effects. Systematic studies of various ligand systems have revealed structure-activity relationships that enable rational catalyst design for specific transformations.

    Salen-type ligands, particularly N,N'-bis(2-hydroxy-3-methoxybenzylidene)-1,3-propanediamine (H2L), demonstrate remarkable ability to modulate catalytic properties through anion-dependent structural changes. The mononuclear complex Yb(H2L)2(CH3OH)3 features two chelating ligands in a crossover arrangement, while the dinuclear complex [Yb(H2L)(NO3)3]2·CH2Cl2 contains bridging ligands that fundamentally alter the electronic environment.

    The influence of counteranions on structural architecture is particularly pronounced in these systems. Introduction of hexafluorophosphate (PF6-) ions can trigger structural transformation from dinuclear to alternative dinuclear forms, demonstrating the critical role of ionic interactions in determining final catalyst structure. These structural changes directly correlate with variations in catalytic activity for Henry reactions, with conversion rates varying from 75% to 95% depending on the specific structural form.

    β-Diketiminate ligands provide a different coordination environment that enables highly selective hydrosilylation reactions. The κ1-amido, η6-arene coordination mode characteristic of these systems prevents rapid oligomerization of metal hydride intermediates, leading to enhanced catalyst stability and selectivity. The bulky diisopropylphenyl substituents create a sterically demanding environment that favors formation of specific regioisomers while suppressing competing pathways.

    Temperature-dependent coordination mode switching represents another important selectivity-determining factor. In certain ytterbium complexes, heating can induce changes from κ1,κ1-N,N-chelating to alternative coordination modes, accompanied by corresponding changes in catalytic selectivity. This temperature-induced switching provides a method for controlling reaction outcomes through simple adjustment of reaction conditions.

    Macrocyclic ligands such as 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane (Me4TACD) create encapsulating coordination environments that enable unique reactivity patterns. The cationic ytterbium hydrides [(Me4TACD)2Yb2(μ2-H)(2+n)] demonstrate exceptional selectivity for H2/D2 isotope exchange reactions, attributed to the pre-organized geometry that favors specific transition state configurations.

    The development of phosphine-oxazoline ligands has enabled enantioselective catalysis with ytterbium systems. These chiral ligands create asymmetric coordination environments that induce preferential formation of one enantiomer over another in various transformations. The ferrocenyl-based (S,Rp)-iPr-Phosferrox ligand achieves enantioselectivities exceeding 70% in hydrosilylation reactions, demonstrating the potential for asymmetric catalysis with ytterbium systems.

    The electronic properties of coordinating ligands significantly influence the Lewis acidity of ytterbium centers, thereby affecting substrate activation and reaction rates. Electron-withdrawing substituents on ligands increase the electrophilicity of the metal center, enhancing its ability to activate electron-rich substrates. Conversely, electron-donating groups reduce Lewis acidity but can enhance nucleophilicity for reactions requiring nucleophilic activation.

    Systematic variation of ligand bite angles and chelate ring sizes provides additional methods for fine-tuning catalytic properties. Larger bite angles generally favor formation of more open coordination geometries that accommodate bulky substrates, while smaller bite angles create more constrained environments that enhance selectivity for smaller molecules. These geometric considerations are particularly important for substrate-selective catalysis where discrimination between similar molecules is required.

    Physical Description

    Colorless solid; [Merck Index]

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    224.9470865 g/mol

    Monoisotopic Mass

    224.9470865 g/mol

    Heavy Atom Count

    4

    Other CAS

    16469-20-8

    General Manufacturing Information

    Ytterbium hydroxide (Yb(OH)3): INACTIVE

    Dates

    Last modified: 08-15-2023

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